N-安替比林-1-金刚烷羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

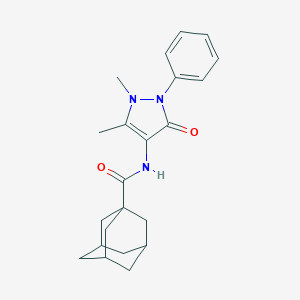

The research on adamantane derivatives has led to the development of compounds with significant biological activities. Adamantane itself is a diamondoid structure known for its stability and unique chemistry, which makes it an attractive scaffold for pharmaceutical applications. The studies provided have focused on synthesizing and analyzing adamantane derivatives with potential antibacterial and antiviral properties.

Synthesis Analysis

The synthesis of adamantane derivatives has been approached using different methodologies. In one study, two novel broad-spectrum antibacterial candidates based on (E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides were synthesized through the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes . Another study utilized a microwave-assisted three-component one-pot cyclocondensation method to produce N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, which were then tested for anti-influenza virus activity . Additionally, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized using a catalytic process involving phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, yielding products in 54–87% yields .

Molecular Structure Analysis

The molecular structures of the synthesized adamantane derivatives were confirmed using various spectroscopic techniques. For the antibacterial candidates, 1H-NMR, 13C-NMR, infrared, and UV-vis spectroscopies were employed, along with single crystal X-ray diffraction . The antiviral adamantyl compounds' structures were confirmed by spectral and elemental analysis . These studies highlight the importance of structural characterization in understanding the properties and potential activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane derivatives are crucial for determining the final properties of the compounds. The condensation reactions used to produce the antibacterial candidates resulted in an asymmetrical charge distribution, which was further analyzed using density functional theory (DFT) calculations . The cyclocondensation method for the antiviral compounds revealed a confined structure-activity relationship, with specific substitutions on the adamantane leading to enhanced antiviral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structures. The antibacterial candidates displayed intense UV-Vis light absorption due to π → π* electronic transitions, and the electron density difference maps (EDDM) showed electron density flow within the π-delocalized system . The antiviral adamantyl compounds exhibited potent inhibitory activity against influenza viruses, with one compound acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemaglutinin at low pH . The catalytic synthesis of N-Aryladamantane-1-carboxamides provided compounds with yields ranging from 54 to 87%, indicating a successful synthetic approach .

科学研究应用

药物化学

N-安替比林-1-金刚烷羧酰胺,以其独特的金刚烷结构,在药物化学领域具有潜在应用。 金刚烷部分已知能增加化合物的亲脂性,从而改善其药理特性 。这种化合物可以探索其在增强药物递送方面的功效,特别是在开发新的治疗剂方面。

催化剂开发

金刚烷衍生物的结构特性使其适合用于催化剂开发 。它们的稳定性和反应性可以被利用来促进各种化学反应,可能导致更有效和选择性的催化过程。

纳米材料

由于其笼状的金刚石结构,N-安替比林-1-金刚烷羧酰胺可用于纳米材料的制备 。其坚固的框架可能有助于开发具有增强耐久性和特定功能的材料,用于电子学或材料科学。

药物递送系统

金刚烷衍生物,包括N-安替比林-1-金刚烷羧酰胺,经常用于药物递送系统的设计 。它们与生物膜相互作用的能力可以被利用来创造更有效的药物递送机制,从而可能改善靶向治疗的结果。

表面识别

该化合物的结构特征可能使其在表面识别应用中发挥作用 。这可能包括开发依赖于该化合物结合或与特定分子结构相互作用的能力的传感器或测定方法。

安全性和处理研究

对N-安替比林-1-金刚烷羧酰胺的安全性和处理的研究对于其在任何应用中的使用至关重要。 了解其反应性、潜在危害以及适当的储存和处置方法对于安全实验室操作至关重要 .

安全和危害

When handling “1-Adamantane carboxamide, N-antipyrinyl-”, it is advised to avoid breathing mist, gas or vapours and avoid contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

属性

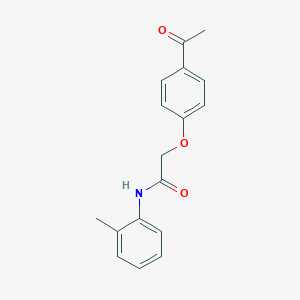

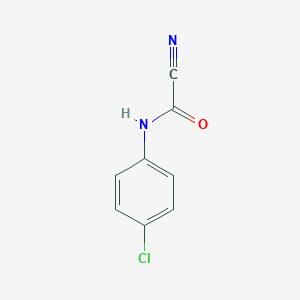

IUPAC Name |

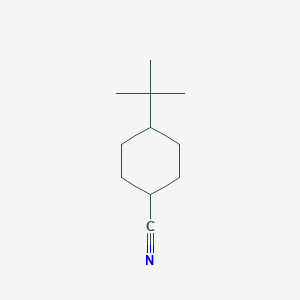

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDWWFNPPAIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171757 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18522-38-8 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)